molecular formula C19H23ClN4O2 B2936805 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide CAS No. 1226456-46-7

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide

Cat. No.: B2936805
CAS No.: 1226456-46-7
M. Wt: 374.87
InChI Key: HMQICRXQMDLLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(Azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide is a pyrimidine-based acetamide derivative characterized by a unique structural framework. Key features include:

  • Pyrimidine core: A six-membered aromatic ring substituted with an azepan-1-yl group (a seven-membered cyclic amine) at position 2 and a methyl group at position 4.
  • Electron-withdrawing groups: The 2-chlorophenyl substituent may influence electronic distribution and intermolecular interactions.

The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), indicating specialized synthesis requirements or niche applications .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-12-18(23-19(21-14)24-10-6-2-3-7-11-24)26-13-17(25)22-16-9-5-4-8-15(16)20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQICRXQMDLLLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an azepane ring and a pyrimidine derivative. Its molecular formula is C20H25ClN4O2C_{20}H_{25}ClN_4O_2, with a molecular weight of approximately 370.453 g/mol. The specific arrangement of functional groups, including an ether linkage and an acetamide moiety, contributes to its biological activity.

PropertyValue
Molecular FormulaC20H25ClN4O2
Molecular Weight370.453 g/mol
CAS Number1226446-98-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with N-(2-chlorophenyl)acetamide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures. This method allows for high yield and purity, essential for subsequent biological evaluations.

Biological Activity

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Inhibition of Glycine Transporter 1 (GlyT1) : The compound has been identified as a potential inhibitor of GlyT1, which plays a critical role in neurotransmission. Its potency in inhibiting GlyT1 suggests possible applications in treating conditions like schizophrenia and other neuropsychiatric disorders .
  • CNS Penetration : Pharmacokinetic studies reveal favorable brain-plasma ratios, indicating that the compound can effectively penetrate the central nervous system (CNS). This characteristic is crucial for drugs targeting CNS disorders.
  • Mechanism of Action : The biological activity may involve interactions with G protein-coupled receptors (GPCRs), which are integral to various signaling pathways in cells. These interactions can lead to significant physiological effects, including modulation of neurotransmitter release and cellular signaling pathways .

Case Studies

Several research studies have been conducted to evaluate the biological effects of this compound:

  • Study on GlyT1 Inhibition : A study demonstrated that derivatives of azepane compounds showed enhanced inhibition of GlyT1 compared to traditional sulfonamides, suggesting structural modifications can lead to improved pharmacological profiles .
  • Pharmacokinetic Evaluation : Another study highlighted the importance of structural features in determining the CNS penetration efficacy of related compounds, reinforcing the significance of the azepane and pyrimidine moieties present in this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several acetamide derivatives, differing in substituents, aromatic cores, and linker groups. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Linkers Melting Point (°C) Biological Relevance Reference
2-((2-(Azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide Pyrimidine Azepan-1-yl, 6-methyl, 2-chlorophenyl N/A Potential kinase inhibition*
2-{[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide Pyrimidine 4-Chlorophenyl, 6-methyl, 2-ethylphenyl N/A Not reported
N-(6-Methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole 6-Methoxy, 2-chlorophenyl N/A Anticancer/anti-inflammatory*
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole 2-Chlorophenyl, mercapto group 212–216 Antimicrobial activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Pyrimidine + sulfanyl 4,6-Dimethyl, phenyl N/A Intermediate for bioactive molecules

Notes:

  • Biological Relevance : Asterisked (*) activities are inferred from structural analogs or patent data. For example, benzothiazole derivatives (e.g., ) are linked to anticancer targets , while pyrimidine sulfanyl analogs () serve as intermediates in drug synthesis .
  • Physicochemical Properties : The mercapto-thiadiazole derivative () exhibits a higher melting point (212–216°C) due to strong hydrogen bonding , whereas pyrimidine-based compounds may have variable solubility depending on substituents.

Key Differences :

Sulfanyl linkers () may improve metabolic stability but reduce solubility compared to ether or acetamide linkers .

Synthetic Routes :

  • The target compound likely involves nucleophilic substitution between a chloropyrimidine intermediate and a preformed acetamide, similar to methods in .
  • Thiadiazole analogs () are synthesized via condensation reactions, offering faster routes but lower yields (~61–82%) .

Biological Performance :

  • Thiadiazole derivatives () show explicit antimicrobial activity, whereas pyrimidine-based compounds (e.g., ) are often optimized for kinase inhibition or anti-inflammatory effects .

Research Implications and Gaps

  • Target Compound: Limited data on its specific bioactivity or crystallography necessitate further studies. Its azepan-1-yl group distinguishes it from rigid analogs, warranting exploration in neurological or metabolic disorders.
  • Analog Optimization : Substituent variations (e.g., replacing chlorine with fluorine or methoxy groups) could modulate toxicity and efficacy, as seen in and .

Q & A

Q. What synthetic methodologies are reported for 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(2-chlorophenyl)acetamide, and how do reaction conditions influence intermediate purity?

Answer: The synthesis typically involves multi-step protocols, such as substitution reactions under alkaline conditions (e.g., using K₂CO₃ or NaH) to form pyrimidine intermediates, followed by reduction (e.g., iron powder in acidic media) and condensation with condensing agents like EDC or DCC. Key variables affecting purity include:

  • pH control during substitution to minimize side reactions.
  • Catalyst selection (e.g., transition metal catalysts for coupling reactions).
  • Purification methods (e.g., column chromatography or recrystallization) to isolate intermediates .

Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction resolves bond angles, torsion angles, and stereochemistry, as demonstrated for structurally similar acetamide derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and functional groups.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. What in vitro models are used to assess biological activity and target selectivity?

Answer:

  • Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorescence-based or radiometric readouts.
  • Receptor binding studies with radiolabeled ligands (e.g., ³H or ¹²⁵I) to quantify affinity (Kd) and selectivity ratios.
  • Cell viability assays (MTT or ATP luminescence) for cytotoxicity profiling .

Advanced Research Questions

Q. What strategies improve synthetic yield in multi-step preparations of this compound?

Answer:

  • Stepwise optimization : Adjusting stoichiometry (e.g., excess azepane for substitution) and temperature (e.g., reflux vs. room temperature) to favor product formation.
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Transition metals (Pd, Cu) for cross-coupling steps, as seen in low-yield syntheses of related pyrimidine derivatives .

Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite profiling?

Answer:

  • Randomized block designs : Split-plot designs for dose-response and time-course analyses, as applied in pharmacological studies .
  • Bioanalytical methods : LC-MS/MS for plasma concentration monitoring and metabolite identification.
  • Toxicokinetic parameters : Calculate AUC, Cmax, and half-life using non-compartmental modeling.

Q. What analytical methods quantify environmental degradation products and assess ecological risks?

Answer:

  • Environmental fate modeling : Predict distribution in soil/water compartments using logP and pKa values.
  • Biotic/abiotic transformation studies : Incubate compound in simulated environmental matrices (e.g., sediment-water systems) and analyze via LC-HRMS .
  • Ecotoxicology assays : Daphnia magna or algal growth inhibition tests to determine EC₅₀ values.

Data Contradictions and Resolution

Q. How can conflicting data on biological activity be resolved?

Answer:

  • Dose-response re-evaluation : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate experimental conditions.
  • Orthogonal assays : Combine enzymatic assays with cellular models (e.g., transfected HEK293 cells) to rule out off-target effects .

Methodological Best Practices

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

Answer:

  • In-process monitoring : TLC or HPLC at each synthetic step to track intermediate purity.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) to identify labile functional groups.
  • Spectroscopic fingerprinting : Compare ¹H NMR and IR spectra with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.